molecular formula C17H15NO4 B8088952 (2R)-1-[(benzyloxy)carbonyl]-2,3-dihydro-1H-indole-2-carboxylic acid

(2R)-1-[(benzyloxy)carbonyl]-2,3-dihydro-1H-indole-2-carboxylic acid

Cat. No.: B8088952
M. Wt: 297.30 g/mol
InChI Key: BSOYWTITVKXHLM-OAHLLOKOSA-N
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Description

(2R)-1-[(Benzyloxy)carbonyl]-2,3-dihydro-1H-indole-2-carboxylic acid is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a benzyloxycarbonyl group attached to the nitrogen atom of the indole ring and a carboxylic acid group at the second position of the indole ring. Indole derivatives are known for their wide range of biological activities and are often used in the synthesis of pharmaceuticals and other bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-[(benzyloxy)carbonyl]-2,3-dihydro-1H-indole-2-carboxylic acid typically involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group can be introduced through the reaction of the indole derivative with benzyl chloroformate in the presence of a base such as triethylamine.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of the indole derivative with carbon dioxide in the presence of a strong base like sodium hydride.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above, but with optimized parameters for higher yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the indole ring or the benzyloxycarbonyl group may be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed on the compound to reduce the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups on the indole ring or the benzyloxycarbonyl group are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles under various conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the indole ring or benzyloxycarbonyl group.

    Reduction: Reduced forms of the carboxylic acid group, such as alcohols.

    Substitution: Substituted indole derivatives with various functional groups.

Scientific Research Applications

(2R)-1-[(Benzyloxy)carbonyl]-2,3-dihydro-1H-indole-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2R)-1-[(benzyloxy)carbonyl]-2,3-dihydro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Indole-2-carboxylic acid: A simpler indole derivative with a carboxylic acid group at the second position.

    N-Benzylindole: An indole derivative with a benzyl group attached to the nitrogen atom.

    Indole-3-carboxylic acid: An indole derivative with a carboxylic acid group at the third position.

Uniqueness

(2R)-1-[(Benzyloxy)carbonyl]-2,3-dihydro-1H-indole-2-carboxylic acid is unique due to the presence of both the benzyloxycarbonyl group and the carboxylic acid group, which confer distinct chemical and biological properties

Properties

IUPAC Name

(2R)-1-phenylmethoxycarbonyl-2,3-dihydroindole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4/c19-16(20)15-10-13-8-4-5-9-14(13)18(15)17(21)22-11-12-6-2-1-3-7-12/h1-9,15H,10-11H2,(H,19,20)/t15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSOYWTITVKXHLM-OAHLLOKOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C2=CC=CC=C21)C(=O)OCC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](N(C2=CC=CC=C21)C(=O)OCC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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